molecular formula C11H16N4O3 B1341591 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol CAS No. 747354-44-5

2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol

Cat. No. B1341591
M. Wt: 252.27 g/mol
InChI Key: JNPCLGYWUHYNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol” is a biochemical compound used for proteomics research . It has a molecular formula of C11H16N4O3 and a molecular weight of 252.27 .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol” are not fully detailed in the available resources. The molecular weight is given as 252.27 .

Scientific Research Applications

Catalytic Applications

Selective Catalytic Reduction of NOx

Research into the selective catalytic reduction (SCR) of NOx with ethanol and other C1-4 oxygenates over silver-alumina catalysts highlights the potential for compounds in this class to play a role in environmental remediation technologies. Key stages include the formation of reactive enolic species, their interaction with NOx, and the transformation into environmentally benign nitrogen and water. This suggests a possible application in reducing emissions from engines and industrial processes (Kyriienko, 2019).

Pharmacological Applications

Desensitization of Nicotinic Acetylcholine Receptors

Studies on nicotinic acetylcholine receptors (nAChR) have shown that certain piperazine derivatives can act as desensitizers, potentially improving cognitive functions without the typical agonist effects seen with nicotine. This suggests potential applications in developing treatments for cognitive impairments or disorders related to nAChR dysregulation (Buccafusco, Beach, & Terry, 2009).

N-dealkylation and Metabolism

The metabolism and disposition of arylpiperazine derivatives, which undergo extensive pre-systemic and systemic metabolism, including N-dealkylation, suggest applications in designing pharmaceuticals with specific metabolic profiles to optimize therapeutic efficacy and minimize side effects (Caccia, 2007).

Environmental Science and Biofuel Production

Bio-ethanol Reforming for Hydrogen Production

Reforming of bio-ethanol provides a method for hydrogen production from renewable resources. Catalysts such as Rh and Ni, supported on MgO, ZnO, CeO2, and La2O3, have shown promise in ethanol steam reforming, suggesting applications in sustainable energy technologies (Ni, Leung, & Leung, 2007).

properties

IUPAC Name

2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c16-8-7-13-3-5-14(6-4-13)11-2-1-10(9-12-11)15(17)18/h1-2,9,16H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPCLGYWUHYNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589880
Record name 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol

CAS RN

747354-44-5
Record name 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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